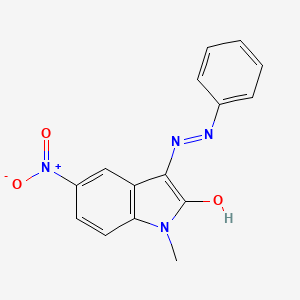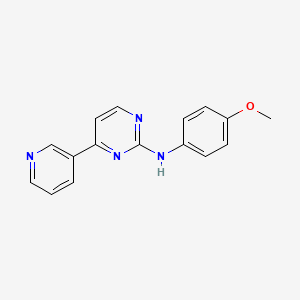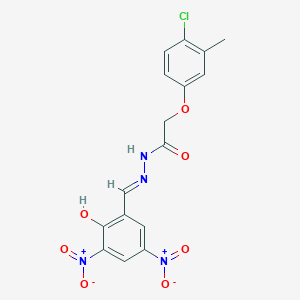
2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol, also known as SB-334867, is a selective orexin receptor antagonist. Orexin receptors are proteins found in the brain that are involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. SB-334867 has been studied extensively for its potential therapeutic applications in the treatment of sleep disorders, obesity, and drug addiction.
Wirkmechanismus
2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol works by selectively blocking the activity of orexin receptors in the brain. Orexin receptors are involved in the regulation of various physiological processes, including sleep-wake cycles, appetite, and energy expenditure. By blocking the activity of orexin receptors, 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol can modulate these processes and potentially provide therapeutic benefits in various conditions.
Biochemical and Physiological Effects
2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol has been shown to have a number of biochemical and physiological effects. For example, studies have shown that 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol can reduce food intake and body weight by decreasing appetite and increasing energy expenditure. Additionally, 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol has been shown to decrease drug-seeking behavior by modulating the activity of the brain's reward system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol for lab experiments is its selectivity for orexin receptors. This allows researchers to study the specific effects of blocking orexin receptors without affecting other receptors or processes in the brain. However, one limitation of 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol is its relatively low potency, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol. One area of interest is the potential therapeutic applications of 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol in the treatment of sleep disorders, obesity, and drug addiction. Additionally, further research is needed to better understand the underlying mechanisms of action of 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol and its effects on other physiological processes. Finally, the development of more potent and selective orexin receptor antagonists may provide new opportunities for research and therapeutic applications.
Synthesemethoden
The synthesis of 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol involves several steps, including the reaction of 4-cyclobutyl-1-cyclopentylamine with 2-bromoethanol, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol has been used extensively in scientific research to study the role of orexin receptors in various physiological and pathological conditions. For example, studies have shown that 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol can reduce food intake and body weight in animal models of obesity. Additionally, 2-(4-cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol has been shown to decrease drug-seeking behavior in animal models of drug addiction.
Eigenschaften
IUPAC Name |
2-(4-cyclobutyl-1-cyclopentylpiperazin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c18-11-8-15-12-16(13-6-3-7-13)9-10-17(15)14-4-1-2-5-14/h13-15,18H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSNGKNXBRBBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclobutyl-1-cyclopentyl-2-piperazinyl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6089381.png)

![3-{2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6089388.png)
![N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B6089392.png)

![1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6089407.png)
![1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)
![1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6089413.png)

![7-(cyclopropylmethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089424.png)

![ethyl 5-(2-furylmethylene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6089441.png)
![5-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-2-pyrazinol](/img/structure/B6089451.png)
![6-amino-2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6089471.png)